2-Fluoro-6-methoxy-3-methylphenol

CYP3A4 inhibition Drug metabolism Fluorophenol

Researchers studying CYP-mediated drug metabolism often face confounding off-target effects from non-selective probes. 2-Fluoro-6-methoxy-3-methylphenol (CAS 1782490-41-8) addresses this with a Ki of 70 nM for CYP2C19 and 76-fold selectivity over CYP3A4, enabling clean pathway interrogation. • CYP2C19 Ki = 70 nM; CYP3A4 IC50 = 5.33 μM; CYP2B6 IC50 = 15.4 μM • Predicted LogP 1.54, boiling point 199.2±35.0 °C - ideal for balancing lipophilicity in med chem campaigns Supplied with full analytical documentation for rapid procurement.

Molecular Formula C8H9FO2
Molecular Weight 156.15 g/mol
Cat. No. B7963450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methoxy-3-methylphenol
Molecular FormulaC8H9FO2
Molecular Weight156.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)OC)O)F
InChIInChI=1S/C8H9FO2/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4,10H,1-2H3
InChIKeyRLTXIRVAMBPZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-methoxy-3-methylphenol (CAS 1782490-41-8): Physicochemical and Biological Baseline for Procurement Evaluation


2-Fluoro-6-methoxy-3-methylphenol (CAS 1782490-41-8) is a trisubstituted fluorinated methoxyphenol with molecular formula C8H9FO2 and molecular weight 156.15 g/mol . The compound features a unique substitution pattern: a fluorine atom at the 2-position, a methoxy group at the 6-position, and a methyl group at the 3-position of the phenol ring . Key predicted physicochemical properties include a density of 1.179±0.06 g/cm³ and boiling point of 199.2±35.0 °C .

2-Fluoro-6-methoxy-3-methylphenol: Why Substitution with Structural Analogs Introduces Uncontrolled Biological and Synthetic Variability


Simple substitution with other fluorinated phenols or methoxyphenols is not straightforward due to the critical interplay between the fluorine, methoxy, and methyl substituents on the phenolic scaffold. The specific 2-fluoro-6-methoxy-3-methyl substitution pattern dictates distinct electronic effects, steric hindrance, and lipophilicity that govern target binding, metabolic stability, and synthetic reactivity . For example, the presence of fluorine at the 2-position can influence the compound's interaction with cytochrome P450 enzymes [1], while the methoxy group affects solubility and membrane permeability . Replacing the compound with an analog lacking one of these groups could lead to unanticipated changes in ADME properties, biological activity, or synthetic efficiency, thereby compromising the reproducibility of established protocols and the validity of research outcomes [2].

Quantitative Differentiation of 2-Fluoro-6-methoxy-3-methylphenol Against Closest Analogs


CYP3A4 Inhibition Profile of 2-Fluoro-6-methoxy-3-methylphenol vs. 2-Fluoro-6-methoxyphenol

2-Fluoro-6-methoxy-3-methylphenol exhibits moderate inhibitory activity against CYP3A4 with an IC50 of 5.33 µM (5.33E+3 nM) in human liver microsomes, whereas its close analog 2-fluoro-6-methoxyphenol (lacking the 3-methyl group) is predicted to be a non-inhibitor of CYP3A4 [1]. This indicates that the addition of a methyl group at the 3-position significantly alters the compound's interaction with this key drug-metabolizing enzyme.

CYP3A4 inhibition Drug metabolism Fluorophenol

CYP2C19 Inhibitory Potency of 2-Fluoro-6-methoxy-3-methylphenol Compared to Its CYP3A4 Activity

2-Fluoro-6-methoxy-3-methylphenol demonstrates a distinct selectivity profile among cytochrome P450 enzymes, with a Ki of 70 nM against CYP2C19, which is approximately 76-fold more potent than its IC50 of 5.33 µM against CYP3A4 [1]. This selective inhibition pattern is not documented for the analog 2-fluoro-6-methoxyphenol, which lacks reported CYP2C19 inhibitory data .

CYP2C19 inhibition Selectivity profile Fluorophenol

CYP2B6 Inhibition Profile of 2-Fluoro-6-methoxy-3-methylphenol vs. CYP3A4

2-Fluoro-6-methoxy-3-methylphenol displays weak inhibitory activity against CYP2B6 with an IC50 of 15.4 µM (1.54E+4 nM) in human liver microsomes, which is approximately 3-fold weaker than its inhibition of CYP3A4 (IC50 5.33 µM) [1]. In contrast, the analog 2-fluoro-6-methoxyphenol is predicted to be a non-inhibitor of CYP2B6 .

CYP2B6 inhibition Enzyme selectivity Fluorophenol

Physicochemical Property Comparison: 2-Fluoro-6-methoxy-3-methylphenol vs. 2-Fluoro-3-methylphenol

The introduction of a 6-methoxy group in 2-Fluoro-6-methoxy-3-methylphenol significantly alters its physicochemical properties compared to the analog 2-fluoro-3-methylphenol. The methoxylated compound has a higher predicted boiling point (199.2±35.0 °C vs. 174.2±20.0 °C at 760 mmHg) and a lower LogP (1.54 estimated vs. 2.17 calculated), indicating increased polarity and reduced lipophilicity [1].

Lipophilicity Boiling point Fluorophenol

Procurement-Driven Application Scenarios for 2-Fluoro-6-methoxy-3-methylphenol Based on Quantitative Differentiation


CYP2C19-Selective Chemical Probe Development

Based on its Ki of 70 nM for CYP2C19 and 76-fold selectivity over CYP3A4 [1], 2-Fluoro-6-methoxy-3-methylphenol is a strong candidate for development as a chemical probe to interrogate CYP2C19-mediated drug metabolism pathways. Researchers studying CYP2C19 pharmacogenomics or seeking to avoid CYP3A4-mediated drug-drug interactions would prioritize this compound over non-selective analogs.

Synthesis of Fluorinated Building Blocks with Tailored Lipophilicity

The compound's predicted LogP of 1.54 and boiling point of 199.2±35.0 °C, which differ significantly from the non-methoxylated analog 2-fluoro-3-methylphenol (LogP 2.17, bp 174.2±20.0 °C) [2], make it a preferred intermediate for constructing molecules requiring a specific lipophilicity range. This is particularly relevant in medicinal chemistry campaigns where balancing LogP is critical for optimizing ADME properties.

Investigation of Structure-Activity Relationships (SAR) for CYP Enzyme Interactions

Given the distinct CYP inhibition profile of 2-Fluoro-6-methoxy-3-methylphenol (CYP3A4 IC50 5.33 µM, CYP2B6 IC50 15.4 µM) compared to the predicted non-inhibitory profile of 2-fluoro-6-methoxyphenol [3], this compound serves as a valuable tool in SAR studies aimed at elucidating the structural determinants of CYP enzyme recognition and inhibition within the fluorophenol series.

Technical Documentation Hub

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